molecular formula C10H14ClN B8613766 4-Tert-butyl-2-chloro-6-methylpyridine

4-Tert-butyl-2-chloro-6-methylpyridine

Cat. No.: B8613766
M. Wt: 183.68 g/mol
InChI Key: NDFAGCJEPICROW-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-chloro-6-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a tert-butyl group at the fourth position on the pyridine ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-chloro-6-methylpyridine typically involves the chlorination of 6-methyl-4-tert-butyl-pyridine. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) chloride to introduce the chlorine atom at the desired position . The reaction conditions usually involve low temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-chloro-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 2-amino-6-methyl-4-tert-butyl-pyridine or 2-thio-6-methyl-4-tert-butyl-pyridine.

    Oxidation: Formation of 2-chloro-6-formyl-4-tert-butyl-pyridine or 2-chloro-6-carboxy-4-tert-butyl-pyridine.

    Reduction: Formation of 2-chloro-6-methyl-4-tert-butyl-piperidine.

Scientific Research Applications

4-Tert-butyl-2-chloro-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-chloro-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets. Detailed studies on its interaction with biological macromolecules are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but lacks the chlorine atom.

    4-tert-Butylpyridine: Lacks both the chlorine and methyl groups.

    2,2′-Methylenebis(6-tert-butyl-4-methylphenol): Contains similar tert-butyl and methyl groups but has a different core structure.

Uniqueness

4-Tert-butyl-2-chloro-6-methylpyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of the chlorine atom at the second position provides distinct reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where such reactivity is desired.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

4-tert-butyl-2-chloro-6-methylpyridine

InChI

InChI=1S/C10H14ClN/c1-7-5-8(10(2,3)4)6-9(11)12-7/h5-6H,1-4H3

InChI Key

NDFAGCJEPICROW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add phosphorus oxychloride (15 mL) to 4-tert-butyl-2-methyl-pyridine 1-oxide (2.00 g, 12.10 mmol) and heat to 100° C. for 36 hours. Evaporate off the excess phosphorus oxychloride. Treat the oil cautiously with ice and water with stirring and make basic by treatment with aqueous bicarbonate solution. Extract with dichloromethane (3×75 mL) and pool, desiccate, filter, and concentrated. Chromatograph the crude product on silica using a gradient of (0→5→8%) ethyl acetate in dichloromethane to afford the title compound (0.82 g, 4.46 mmol). MS (ESI), m/z 184 (M+1).
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